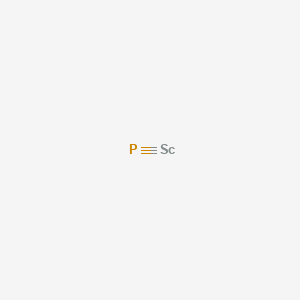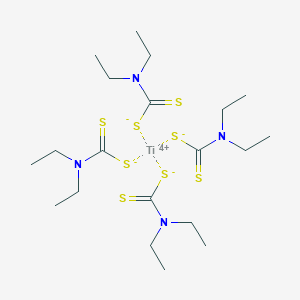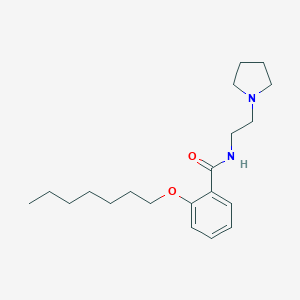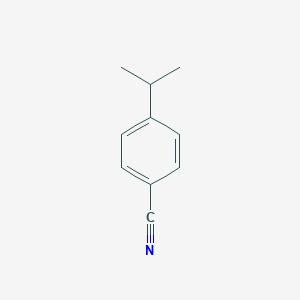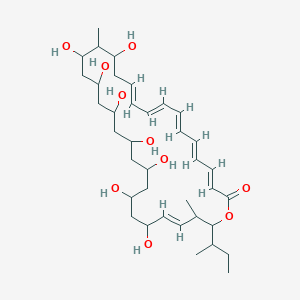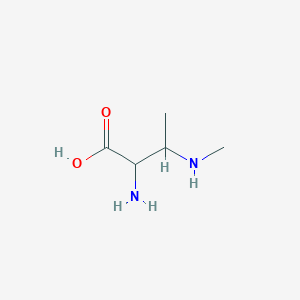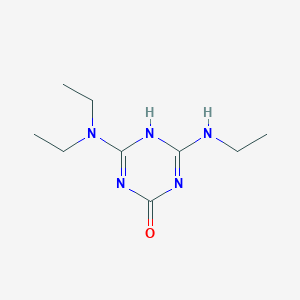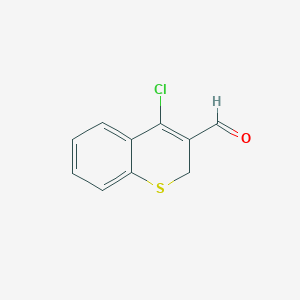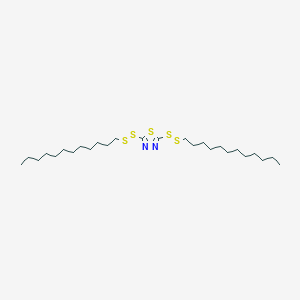
2,5-Bis(dodecyldithio)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(dodecyldithio)-1,3,4-thiadiazole (DDTT) is a sulfur-containing organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. DDTT is a member of the thiadiazole family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole is not fully understood. However, studies have suggested that 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole exerts its biological activity through the modulation of cellular signaling pathways. 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has been shown to inhibit the activity of protein kinases, which are enzymes involved in the regulation of cell growth and proliferation. 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has been shown to have several biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole inhibits the growth of cancer cells and bacteria. 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has also been shown to scavenge free radicals, which are harmful molecules that can cause oxidative damage to cells. In vivo studies have shown that 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole can reduce tumor growth in mice and improve antioxidant status in rats.
Avantages Et Limitations Des Expériences En Laboratoire
2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has some limitations for lab experiments. Its hydrophobic nature makes it difficult to dissolve in aqueous solutions, which can affect its bioavailability. 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole also has limited solubility in organic solvents, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole. One potential direction is the development of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole-based materials for biomedical applications, such as drug delivery and tissue engineering. Another potential direction is the investigation of the mechanism of action of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole, which could lead to the discovery of new cellular signaling pathways. Additionally, the synthesis of new derivatives of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole could lead to the discovery of compounds with improved biological activity.
Méthodes De Synthèse
2,5-Bis(dodecyldithio)-1,3,4-thiadiazole can be synthesized through a multi-step process involving the reaction of dodecyl mercaptan with thiosemicarbazide followed by cyclization with phosphorus oxychloride. The synthesis of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has been optimized to improve the yield and purity of the compound. The purity of 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole is crucial for its application in scientific research.
Applications De Recherche Scientifique
2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has been extensively studied for its potential applications in various fields, including material science, environmental science, and biomedical science. In material science, 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has been used as a corrosion inhibitor for metals and alloys. In environmental science, 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has been used as a chelating agent for heavy metal ions in wastewater treatment. In biomedical science, 2,5-Bis(dodecyldithio)-1,3,4-thiadiazole has shown promising results as an anticancer agent, antimicrobial agent, and antioxidant.
Propriétés
Numéro CAS |
13539-12-3 |
|---|---|
Nom du produit |
2,5-Bis(dodecyldithio)-1,3,4-thiadiazole |
Formule moléculaire |
C26H50N2S5 |
Poids moléculaire |
551 g/mol |
Nom IUPAC |
2,5-bis(dodecyldisulfanyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C26H50N2S5/c1-3-5-7-9-11-13-15-17-19-21-23-29-32-25-27-28-26(31-25)33-30-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clé InChI |
ZBADMMCYTSORHN-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCSSC1=NN=C(S1)SSCCCCCCCCCCCC |
Autres numéros CAS |
13539-12-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




